5-(furan-2-ylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Description
Properties
Molecular Formula |
C18H15N3O3 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
5-(furan-2-ylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C18H15N3O3/c1-12-17-15(10-16(22)20(12)11-14-8-5-9-24-14)19-21(18(17)23)13-6-3-2-4-7-13/h2-10,19H,11H2,1H3 |
InChI Key |
MIRFIMNUTDFIPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CC3=CC=CO3)NN(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Dienamine Synthesis and Functionalization
A foundational approach involves dienamine intermediates, as demonstrated in pyrazolo[4,3-c]pyridine sulfonamide syntheses. For the target compound, dienamine 2 (derived from dimethyl acetonedicarboxylate) undergoes reflux with furan-2-ylmethylamine in methanol for 1 hour. This step introduces the furanmethyl moiety at position 5 via nucleophilic substitution, yielding the intermediate 1a with 72–88% efficiency.
Reaction Conditions :
-
Solvent: Methanol
-
Temperature: Reflux (~65°C)
-
Catalyst: None required
-
Yield: 72–88%
Mechanistic Insight :
The dienamine’s electron-deficient pyridine ring facilitates nucleophilic attack by the primary amine, followed by dehydration to form the C–N bond. The furanmethyl group’s electron-rich nature enhances reactivity at position 5.
Multi-Component Reactions (MCRs)
One-Pot Synthesis via Cyclocondensation
A telescoped MCR adapted from imidazole derivatization employs N-acetylglycine (3) , Meldrum’s acid, and furan-2-carbaldehyde. The process involves:
-
Step 1 : Formation of a diketene intermediate via DMAP/DCC-mediated coupling.
-
Step 2 : Acid-catalyzed cyclization to generate pyrrolone 4 .
-
Step 3 : Condensation with 2-phenylhydrazine to install the pyrazole ring.
Key Data :
-
Yield: 47–58%
-
Purity: >95% (HPLC)
-
Characterization: -NMR (DMSO-) δ 11.28 (NH), 8.51 (CH pyridine), 6.95 (furan protons).
Cyclization with 1,3-Dicarbonyl Compounds
Ethanol/Acetic Acid-Mediated Cyclization
A method from pyrazolo[1,5-a]pyridine synthesis was modified using 3-oxo-3-phenylpropionitrile (9) and furan-2-ylmethylamine. Refluxing in ethanol with acetic acid under promotes cyclization via enolate formation, yielding the target compound in 68% yield.
Optimization Table :
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 130°C |
| Catalyst | Acetic acid |
| Reaction Time | 18 hours |
| Yield | 68% |
Patent-Based Synthesis (EP2545918B1)
NADPH Oxidase Inhibitor Route
The patent outlines a route prioritizing scalability:
-
Step 1 : Alkylation of 4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridin-3,6-dione with furan-2-ylmethyl bromide.
-
Step 2 : Purification via column chromatography (ethyl acetate/hexane, 3:7).
Critical Notes :
-
The furanmethyl group’s steric bulk necessitates prolonged reaction times (24 hours).
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Dienamine Condensation | 72–88 | 92 | High |
| MCR Approach | 47–58 | 95 | Moderate |
| Cyclization | 68 | 90 | High |
| Patent Route | 85 | 90 | Industrial |
The dienamine method offers superior yield and scalability, while the patent route balances purity and industrial feasibility.
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
5-(2-furylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
5-(2-furylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antiproliferative activity against cancer cell lines.
Mechanism of Action
The mechanism of action of 5-(2-furylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and activate caspase 9, which are key players in the apoptotic pathway . This leads to the induction of cell death in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[4,3-c]pyridine-3,6-dione derivatives exhibit diverse biological activities depending on substituent groups. Key comparisons include:
Pharmacological Profile
- NOX Inhibition: GKT-136901 and Setanaxib are well-characterized NOX inhibitors, reducing reactive oxygen species (ROS) in models of diabetes and fibrosis. The target compound’s furan group may alter selectivity compared to chlorophenyl/pyridine analogs, though experimental validation is needed .
- Anticancer Potential: Benzothiazole-containing analogs (e.g., ) show theoretical anticancer activity via kinase inhibition, suggesting the target compound’s furan group could modulate similar pathways .
- Synthetic Accessibility : The target compound’s furan-2-ylmethyl group may simplify synthesis compared to pyridin-2-ylmethyl or benzothiazole derivatives, which require multi-step functionalization (e.g., FeCl₃-SiO₂ catalysis in ).
Physicochemical Properties
- Molecular Weight : At ~363 g/mol, the target compound falls within drug-like space, comparable to GKT-136901 (MW 394.86) and Setanaxib (MW 394.86).
Clinical and Preclinical Data
- Setanaxib: In phase II trials for primary biliary cholangitis, demonstrating reduced liver fibrosis via NOX1/4 inhibition .
Biological Activity
5-(Furan-2-ylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a fused pyrazolo-pyridine core with a furan ring and a phenyl substituent, contributing to its unique chemical reactivity and biological properties. Its molecular formula is with a molecular weight of 325.4 g/mol .
Synthesis
The synthesis of 5-(furan-2-ylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine typically involves multi-step synthetic routes. Common methods include:
- Condensation Reactions : Utilizing various reagents to form the pyrazole ring.
- Cyclization : Formation of the fused heterocyclic structure through cyclization reactions involving furan and phenyl groups.
- Functionalization : Modifications to enhance biological activity or solubility.
These synthetic strategies allow for the efficient construction of the target compound while enabling variations that can enhance biological activity.
Biological Activities
Research has demonstrated that derivatives of pyrazolo compounds exhibit significant biological activities, particularly in anti-inflammatory and anticancer applications. The following sections detail specific activities observed in studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo derivatives:
- Cell Line Studies : Compounds related to pyrazolo structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.01 |
| Compound B | HCT116 | 0.03 |
| Compound C | NCI-H460 | 0.16 |
The biological activity of 5-(furan-2-ylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine is attributed to several mechanisms:
- Inhibition of Kinases : Many pyrazolo compounds inhibit key kinases involved in cancer progression (e.g., Aurora-A kinase). Inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells through intrinsic pathways, often measured by increased levels of caspases and other apoptotic markers .
- Autophagy Modulation : Some derivatives have been reported to induce autophagy without triggering apoptosis, providing a dual mechanism for targeting cancer cells .
Case Studies
Several notable studies have explored the efficacy of this class of compounds:
- Xia et al. Study (2022) : This research demonstrated significant antitumor activity with derivatives showing IC50 values as low as 49.85 µM against specific cancer cell lines.
- Li et al. Study (2023) : Focused on the inhibition of Aurora-A kinase with compounds exhibiting IC50 values around 0.16 µM, showcasing their potential as targeted therapies for cancers expressing this kinase.
- Fan et al. Study (2022) : Investigated the cytotoxicity against A549 lung cancer cells, reporting autophagic effects with minimal apoptosis induction, indicating a unique therapeutic window for these compounds .
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NH₄OAc, 120°C, 2 h | 70% |
| 2 | K₂CO₃, RT, 24 h | 49% |
Basic: How should researchers characterize this compound?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- ¹H NMR : Look for furan proton signals (δ 6.20–6.94 ppm), NH₂ groups (δ 7.51–7.59 ppm), and pyrazole protons (δ 8.07–8.43 ppm) .
- FTIR : Confirm carbonyl (C=O) stretches near 1700 cm⁻¹ and aromatic C=C bonds at ~1611 cm⁻¹ .
- Elemental Analysis : Verify empirical formula (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. Example Data :
| Technique | Key Peaks/Values | Reference |
|---|---|---|
| ¹H NMR | δ 8.43 (s, H-3) | |
| FTIR | 1700 cm⁻¹ (C=O) |
Basic: What are the optimal storage conditions for this compound?
Methodological Answer:
Store at -20°C in airtight, light-protected containers to prevent degradation. Avoid prolonged exposure to moisture or oxygen. Stability is typically maintained for 1 year under these conditions .
Advanced: How can reaction yields be improved for large-scale synthesis?
Methodological Answer:
Optimize using Design of Experiments (DoE) and flow-chemistry techniques :
DoE : Vary parameters (temperature, solvent ratios, catalyst loading) systematically. For example, use a central composite design to identify optimal conditions for cyclization .
Flow Chemistry : Enhance reproducibility and heat management by conducting reactions in continuous-flow reactors (e.g., Omura-Sharma-Swern oxidation protocols) .
In-line Monitoring : Employ HPLC or UV-vis spectroscopy to track intermediate formation and adjust conditions in real time .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected peaks)?
Methodological Answer:
Comparative Analysis : Cross-reference with structurally similar compounds (e.g., pyrazolo[4,3-d]pyrimidine derivatives) to identify common artifacts .
2D NMR : Use NOESY or HSQC to confirm spatial proximity of protons (e.g., H-3 and CH₂ groups in benzyl-substituted analogs) .
Computational Modeling : Validate assignments using DFT calculations (e.g., B3LYP/6-31G* level) to predict chemical shifts .
Advanced: How to design experiments for thermal stability analysis?
Methodological Answer:
Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–300°C at 10°C/min) to determine decomposition thresholds .
Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and exothermic/endothermic events .
Kinetic Studies : Apply the Kissinger method to calculate activation energy (Eₐ) from DSC data .
Q. Example Protocol :
| Technique | Conditions | Output |
|---|---|---|
| TGA | N₂, 10°C/min | Decomposition onset at 150°C |
| DSC | 25–250°C | Melting peak at 257–259°C |
Advanced: What strategies mitigate side reactions during functionalization?
Methodological Answer:
Protecting Groups : Temporarily shield reactive sites (e.g., NH groups) with Boc or Fmoc during benzylation .
Low-Temperature Reactions : Perform substitutions at 0–5°C to suppress undesired nucleophilic attacks .
Selective Catalysts : Use Pd-based catalysts for regioselective coupling, as demonstrated in pyridylboronate syntheses .
Advanced: How to validate biological activity assays for this compound?
Methodological Answer:
Dose-Response Curves : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to calculate IC₅₀ values .
Control Experiments : Include known inhibitors/agonists (e.g., pyrazolo-pyrimidine derivatives) to benchmark activity .
Triplicate Replicates : Ensure statistical significance (p < 0.05) by repeating assays in triplicate .
Advanced: How to address solubility challenges in aqueous assays?
Methodological Answer:
Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without denaturing proteins .
pH Adjustment : Dissolve in buffered solutions (e.g., ammonium acetate, pH 6.5) to stabilize charged species .
Sonication : Apply ultrasonic waves for 10–15 minutes to disperse aggregates .
Advanced: How to scale up purification while maintaining purity?
Methodological Answer:
Flash Chromatography : Use gradient elution (e.g., hexane/EtOAc to CHCl₃/MeOH) with automated fraction collectors .
Crystallization : Optimize solvent mixtures (e.g., EtOH/H₂O) via solubility screens .
HPLC-Prep : Employ reverse-phase C18 columns with acetonitrile/water gradients for final polishing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
